molecular formula C17H12N2 B1321052 2-Methyldibenzo[F,H]quinoxaline CAS No. 536753-86-3

2-Methyldibenzo[F,H]quinoxaline

Cat. No.: B1321052
CAS No.: 536753-86-3
M. Wt: 244.29 g/mol
InChI Key: DCPGBPKLXYETTA-UHFFFAOYSA-N
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Description

2-Methyldibenzo[F,H]quinoxaline is an organic compound with the molecular formula C17H12N2. It is a derivative of quinoxaline, featuring a fused ring system with two benzene rings and a quinoxaline core. This compound is known for its applications in various fields, including organic electronics and materials science .

Biochemical Analysis

Biochemical Properties

2-Methyldibenzo[F,H]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its reactivity and interaction with biological molecules. For instance, it can coordinate with iridium to form complexes that are used in organic light-emitting diodes (OLEDs) due to their phosphorescent properties

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions, such as iridium, can lead to changes in cellular activities, including alterations in the expression of specific genes and the modulation of metabolic pathways . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, its coordination with iridium forms stable complexes that can influence the activity of enzymes involved in oxidative stress responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical and pharmacological research . Its degradation products and their potential impact on cellular health should also be considered.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions can influence its participation in redox reactions and other metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is crucial for exploring its therapeutic potential and optimizing its delivery in pharmacological applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with biomolecules and influence cellular functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldibenzo[F,H]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone. This reaction can be carried out under various conditions, such as refluxing in ethanol or acetic acid, or using microwave irradiation in the presence of catalysts like molecular iodine, cerium ammonium nitrate, or oxalic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyldibenzo[F,H]quinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds .

Scientific Research Applications

2-Methyldibenzo[F,H]quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which imparts specific electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics, where it is used to develop materials with high efficiency and stability .

Properties

IUPAC Name

3-methylphenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPGBPKLXYETTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609478
Record name 2-Methyldibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536753-86-3
Record name 2-Methyldibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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